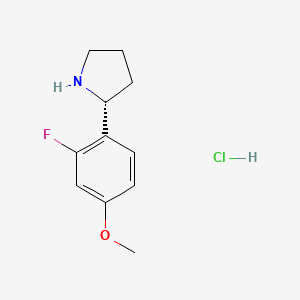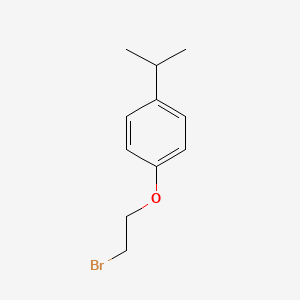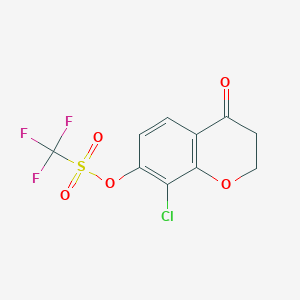
8-Chloro-4-oxochroman-7-YL trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-4-oxochroman-7-YL trifluoromethanesulfonate is a chemical compound with a unique molecular structure. It is known for its high purity and versatility, making it a valuable asset for advanced research and development. The compound has a molecular weight of 330.67 g/mol and is often used as a building block in various chemical syntheses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4-oxochroman-7-YL trifluoromethanesulfonate typically involves the reaction of 8-chloro-4-oxochroman with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired outcome.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in large quantities without compromising on quality. The use of advanced equipment and technology is crucial in maintaining the high purity and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloro-4-oxochroman-7-YL trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The chroman ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, under controlled temperatures and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
8-Chloro-4-oxochroman-7-YL trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 8-Chloro-4-oxochroman-7-YL trifluoromethanesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The trifluoromethanesulfonate group plays a crucial role in its reactivity, enabling it to form stable complexes with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Chloro-4-oxochroman-7-YL methanesulfonate
- 8-Chloro-4-oxochroman-7-YL benzenesulfonate
- 8-Chloro-4-oxochroman-7-YL toluenesulfonate
Uniqueness
Compared to similar compounds, 8-Chloro-4-oxochroman-7-YL trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group. This group imparts distinct chemical properties, such as increased reactivity and stability, making the compound particularly valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H6ClF3O5S |
|---|---|
Poids moléculaire |
330.67 g/mol |
Nom IUPAC |
(8-chloro-4-oxo-2,3-dihydrochromen-7-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H6ClF3O5S/c11-8-7(19-20(16,17)10(12,13)14)2-1-5-6(15)3-4-18-9(5)8/h1-2H,3-4H2 |
Clé InChI |
SUOQFXQUSDERCQ-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C1=O)C=CC(=C2Cl)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6',7'-Dihydro-5'H-spiro[bicyclo[3.1.0]hexane-2,4'-thieno[3,2-c]pyridine]](/img/structure/B13057930.png)
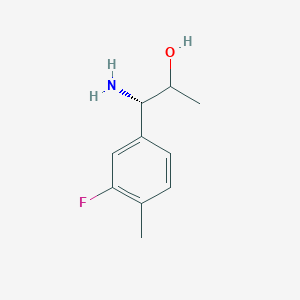

![5-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-9-yl-methyl]-thiophene-3-carboxylicacidmethylester](/img/structure/B13057950.png)
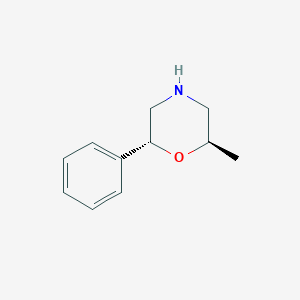
![N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]adamantan-1-amine;hydrochloride](/img/structure/B13057960.png)
![(1S,2S)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13057968.png)

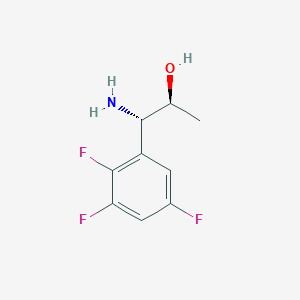
![2-nitro-3-[4-(trifluoromethoxy)anilino]acrylaldehyde O-methyloxime](/img/structure/B13057983.png)


